Fmoc-4-(4-acetamidophenyl)-L-phenylalanine
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Overview
Description
Fmoc-4-(4-acetamidophenyl)-L-phenylalanine is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(4-acetamidophenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Acetylation: The phenyl ring of the protected phenylalanine is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and acetylation reactions under controlled conditions.
Automated Purification Systems: High-performance liquid chromatography (HPLC) or other automated systems are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(4-acetamidophenyl)-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The acetamido group can undergo substitution reactions under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 4-(4-acetamidophenyl)-L-phenylalanine.
Peptides: Coupling reactions result in the formation of peptides with this compound as a residue.
Scientific Research Applications
Chemistry
Fmoc-4-(4-acetamidophenyl)-L-phenylalanine is widely used in the field of peptide chemistry. It serves as a building block for the synthesis of complex peptides and proteins, enabling the study of their structure and function.
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors. These molecules can be used to study enzyme activity, protein-protein interactions, and cellular signaling pathways.
Medicine
The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. It can be used to synthesize peptides that mimic natural proteins or inhibit specific biological targets.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also employed in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Fmoc-4-(4-acetamidophenyl)-L-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing the peptide to fold into its active conformation.
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Lacks the acetamido group, making it less versatile for certain applications.
Boc-4-(4-acetamidophenyl)-L-phenylalanine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which requires different deprotection conditions.
Fmoc-4-(Boc-amino)-D-phenylalanine: Contains a Boc-protected amino group on the phenyl ring, offering different reactivity.
Uniqueness
Fmoc-4-(4-acetamidophenyl)-L-phenylalanine is unique due to the presence of both the Fmoc protecting group and the acetamido group. This combination allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis and modification.
Properties
Molecular Formula |
C32H28N2O5 |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2S)-3-[4-(4-acetamidophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H28N2O5/c1-20(35)33-24-16-14-23(15-17-24)22-12-10-21(11-13-22)18-30(31(36)37)34-32(38)39-19-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29/h2-17,29-30H,18-19H2,1H3,(H,33,35)(H,34,38)(H,36,37)/t30-/m0/s1 |
InChI Key |
UARXITAFNMTGTO-PMERELPUSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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